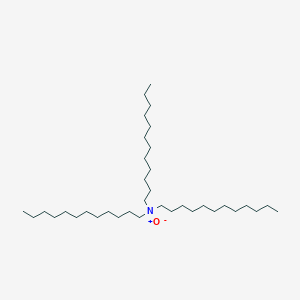
1-Dodecanamine, N,N-didodecyl-, N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecanamine, N,N-didodecyl-, N-oxide is a chemical compound with the molecular formula C36H75NO. It is also known by other names such as trilaurylamine oxide and tridodecylamine oxide. This compound is part of the amine oxide family, which is known for its surfactant properties. Amine oxides are widely used in various industries due to their ability to stabilize emulsions and enhance the cleaning power of detergents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanamine, N,N-didodecyl-, N-oxide typically involves the oxidation of the corresponding tertiary amine. The reaction can be carried out using hydrogen peroxide as the oxidizing agent under controlled conditions. The general reaction is as follows:
[ \text{R}_3\text{N} + \text{H}_2\text{O}_2 \rightarrow \text{R}_3\text{N}+\text{O}- + \text{H}_2\text{O} ]
In this case, the tertiary amine is 1-Dodecanamine, N,N-didodecyl-. The reaction is usually conducted in an aqueous medium at a temperature range of 40-60°C to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of the tertiary amine and hydrogen peroxide into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
1-Dodecanamine, N,N-didodecyl-, N-oxide undergoes several types of chemical reactions, including:
Oxidation: As an amine oxide, it can be further oxidized to form N-oxides of higher oxidation states.
Reduction: It can be reduced back to the corresponding tertiary amine using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles such as halides, thiols, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state N-oxides.
Reduction: Corresponding tertiary amine.
Substitution: Substituted amine oxides depending on the nucleophile used.
科学的研究の応用
1-Dodecanamine, N,N-didodecyl-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products due to its excellent emulsifying and foaming properties.
作用機序
The mechanism of action of 1-Dodecanamine, N,N-didodecyl-, N-oxide primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in applications such as detergents and emulsifiers. At the molecular level, the compound interacts with lipid bilayers, disrupting their structure and enhancing the solubilization of hydrophobic molecules.
類似化合物との比較
Similar Compounds
1-Dodecanamine, N,N-dimethyl-: Another amine oxide with similar surfactant properties but different molecular structure.
1-Decanamine, N,N-dimethyl-: A shorter-chain analogue with similar chemical behavior but different physical properties.
1-Dodecanamine: The parent amine without the N-oxide group, exhibiting different reactivity and applications.
Uniqueness
1-Dodecanamine, N,N-didodecyl-, N-oxide is unique due to its long alkyl chains, which enhance its surfactant properties compared to shorter-chain analogues. This makes it particularly effective in applications requiring strong emulsifying and foaming capabilities.
特性
CAS番号 |
20587-64-8 |
|---|---|
分子式 |
C36H75NO |
分子量 |
538.0 g/mol |
IUPAC名 |
N,N-didodecyldodecan-1-amine oxide |
InChI |
InChI=1S/C36H75NO/c1-4-7-10-13-16-19-22-25-28-31-34-37(38,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |
InChIキー |
FZWOVYKSFQAUGD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
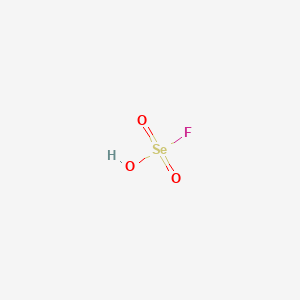
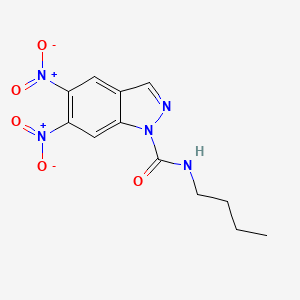
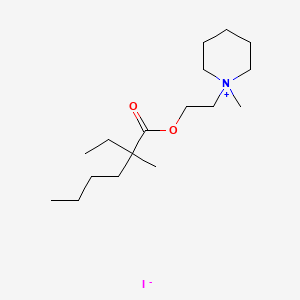
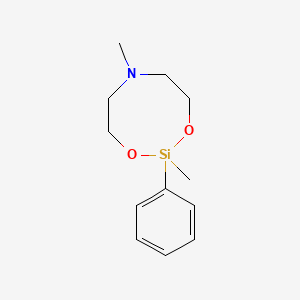
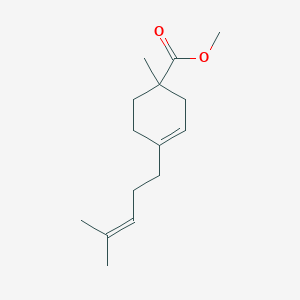
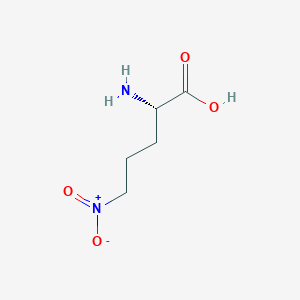
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)
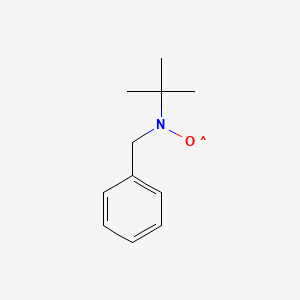
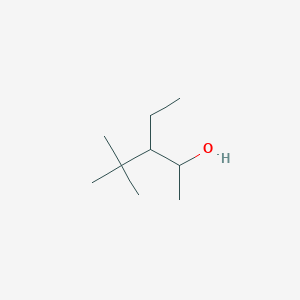
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone](/img/structure/B14703291.png)
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)
